Dexmedetomidine hydrochloride
Overview
Description
Dexmedetomidine hydrochloride is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative and analgesic properties. It is commonly administered in intensive care units for sedation of mechanically ventilated patients and during surgical procedures to maintain sedation . The compound is known for its ability to provide sedation without causing significant respiratory depression, making it a valuable agent in various medical settings .
Mechanism of Action
Target of Action
Dexmedetomidine hydrochloride is a small molecule drug that primarily targets alpha-2 adrenergic receptors (ADRA2) in the body . These receptors play a crucial role in the regulation of neurotransmitter release, thus influencing various nervous system functions .
Mode of Action
Dexmedetomidine is a specific and selective alpha-2 adrenoceptor agonist . It binds to the presynaptic alpha-2 adrenoceptors, inhibiting the release of norepinephrine . This action terminates the propagation of pain signals, leading to sedative and analgesic effects .
Biochemical Pathways
Dexmedetomidine’s action on alpha-2 adrenoceptors leads to a decrease in the release of excitatory neurotransmitters and an increase in inhibitory neurotransmitters . Experimental studies have shown that dexmedetomidine can increase Brain-Derived Neurotrophic Factor (BDNF) expression by directly acting on the alpha-2A receptor and then modulating the ERK1/2 pathway . BDNF can in turn promote the expression of Bcl-2 and BCL-XL by activating the PI3K/Akt signaling pathway and MAPK pathway, thus suppressing the p38 and c-Jun N-terminal .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It exhibits linear pharmacokinetics when administered intravenously at doses ranging from 0.2 to 1.4 micrograms per kilogram per hour . Body size, hepatic impairment, plasma albumin, and cardiac output have a significant impact on dexmedetomidine’s pharmacokinetics .
Result of Action
The interaction of dexmedetomidine with its targets results in a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . It provides sedative properties paralleling natural sleep and attenuates the stress response to the procedure, anxiolysis, and analgesic-sparing effect with minimal respiratory depression .
Action Environment
The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension . These effects are dose-dependent and can be influenced by the rate of IV administration
Biochemical Analysis
Biochemical Properties
Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between this compound and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .
Cellular Effects
This compound has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Temporal Effects in Laboratory Settings
This compound is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in this compound pharmacokinetics has been described, especially in the intensive care unit population .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of this compound from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .
Metabolic Pathways
This compound is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on this compound pharmacokinetics .
Transport and Distribution
This compound is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexmedetomidine hydrochloride typically involves the following steps:
Preparation of Grignard Reagent: 2,3-dimethylphenylmagnesium bromide is prepared by reacting 2,3-dimethylbromobenzene with magnesium in tetrahydrofuran.
Formation of Intermediate: The Grignard reagent is then reacted with 4-(acyloxymethyl)imidazole to form an intermediate.
Hydrogenation: The intermediate undergoes hydrogenation in the presence of hydrochloric acid to yield medetomidine.
Chiral Resolution: Medetomidine is resolved using tartaric acid to obtain dexmedetomidine
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but optimized for large-scale production. The process includes the use of chiral catalysts and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dexmedetomidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions are used in its synthesis, particularly during the hydrogenation step.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include medetomidine and its derivatives, which are further resolved to obtain dexmedetomidine .
Scientific Research Applications
Dexmedetomidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.
Medicine: this compound is extensively studied for its sedative, analgesic, and neuroprotective properties. .
Comparison with Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist used for its antihypertensive and sedative properties.
Medetomidine: The racemic mixture from which dexmedetomidine hydrochloride is derived.
Uniqueness: this compound is unique due to its high selectivity for alpha-2 adrenergic receptors and its ability to provide sedation without significant respiratory depression. This makes it particularly valuable in intensive care settings and during surgical procedures .
Properties
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873215 | |
Record name | Dexmedetomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145108-58-3 | |
Record name | Dexmedetomidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmedetomidine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmedetomidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.